molecular formula C19H20N2O4 B2412504 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea CAS No. 2034599-33-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

Cat. No.: B2412504
CAS No.: 2034599-33-0
M. Wt: 340.379
InChI Key: OQHAWZGRMFMOSM-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is an organic compound that features a complex structure with multiple aromatic rings and a urea functional group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 2,3-Dihydrobenzofuran Ring: This involves the cyclization of phenol derivatives with alkenes under acidic conditions.

    Coupling of the Two Rings: The two aromatic rings can be coupled through a series of reactions involving halogenation, Grignard reactions, or Suzuki coupling.

    Formation of the Urea Group: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving aromatic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-phenylpropan-2-yl)urea: Similar structure but with a phenyl group instead of the dihydrobenzofuran ring.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)urea: Similar structure but with an ethyl group instead of the propan-2-yl group.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is unique due to its specific combination of aromatic rings and the urea functional group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(8-13-2-4-16-14(9-13)6-7-23-16)20-19(22)21-15-3-5-17-18(10-15)25-11-24-17/h2-5,9-10,12H,6-8,11H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHAWZGRMFMOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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